DAT Inhibition: 10,000-Fold Weaker Potency than Vanoxerine (GBR-12909)
1-(3,4-Dichlorobenzyl)piperidine exhibits an IC50 > 10,000 nM for inhibition of [³H]-dopamine uptake at human DAT expressed in HEK293 cells [1]. This represents approximately 10,000-fold weaker DAT inhibitory potency relative to the piperazine-derived dopamine reuptake inhibitor vanoxerine (GBR-12909), which displays a Ki = 1 nM for DAT [2]. The magnitude of this difference establishes that the piperidine scaffold with 3,4-dichlorobenzyl substitution is unsuitable for applications requiring high-affinity DAT blockade, but may serve as a low-activity control compound or a synthetic intermediate for structural optimization.
| Evidence Dimension | DAT inhibition potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Vanoxerine (GBR-12909): Ki = 1 nM |
| Quantified Difference | Target compound exhibits >10,000-fold lower affinity for DAT |
| Conditions | Human DAT expressed in HEK293 cells; [³H]-dopamine uptake assay |
Why This Matters
This quantitative disparity informs procurement decisions: select this compound as a structurally matched weak-activity control for piperazine-based DAT inhibitor SAR studies, not as a primary pharmacological tool.
- [1] BindingDB. BDBM50462918 (CHEMBL4245867) Affinity Data: IC50 > 10,000 nM for human DAT. View Source
- [2] Probes & Drugs Portal. Vanoxerine (PD013145) DAT Ki = 1 nM. View Source
